molecular formula C9H17N3O B12635186 4-Azidononan-2-one CAS No. 919117-11-6

4-Azidononan-2-one

Cat. No.: B12635186
CAS No.: 919117-11-6
M. Wt: 183.25 g/mol
InChI Key: LXELRCUJAJDELJ-UHFFFAOYSA-N
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Description

4-Azidononan-2-one: is an organic compound characterized by the presence of an azide group (-N₃) attached to a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidononan-2-one typically involves the introduction of the azide group into a nonanone precursor. One common method is the nucleophilic substitution reaction where a halogenated nonanone reacts with sodium azide (NaN₃) under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling azides, which can be highly explosive.

Chemical Reactions Analysis

Types of Reactions: 4-Azidononan-2-one undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a mixture of water and tert-butanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Reduction: Nonan-2-amine.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Corresponding substituted nonanones.

Scientific Research Applications

Chemistry: 4-Azidononan-2-one is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have applications in pharmaceuticals and agrochemicals.

Biology: In biological research, azides are used in bioorthogonal chemistry for labeling and tracking biomolecules. This compound can be employed in click chemistry to attach fluorescent tags to proteins or nucleic acids.

Industry: In materials science, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-Azidononan-2-one primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. In reduction reactions, the azide group is converted to an amine, which can then participate in further biochemical interactions.

Molecular Targets and Pathways:

    Cycloaddition: Formation of triazoles that can bind to enzymes or receptors.

    Reduction: Formation of amines that can act as enzyme inhibitors or signaling molecules.

Comparison with Similar Compounds

    4-Azido-2-butanone: Similar structure but with a shorter carbon chain.

    4-Azido-2-pentanone: Similar structure with a five-carbon chain.

    4-Azido-2-hexanone: Similar structure with a six-carbon chain.

Uniqueness: 4-Azidononan-2-one is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The longer chain can provide increased hydrophobicity and potentially different biological interactions compared to shorter-chain azides.

Properties

CAS No.

919117-11-6

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-azidononan-2-one

InChI

InChI=1S/C9H17N3O/c1-3-4-5-6-9(11-12-10)7-8(2)13/h9H,3-7H2,1-2H3

InChI Key

LXELRCUJAJDELJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)C)N=[N+]=[N-]

Origin of Product

United States

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